molecular formula C25H35N5O B2935950 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea CAS No. 1207018-69-6

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea

Cat. No. B2935950
CAS RN: 1207018-69-6
M. Wt: 421.589
InChI Key: MZUOQMPONHUFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea may reduce the reinforcing effects of drugs of abuse and alleviate symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea can modulate the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, this compound has limited solubility in water, which may pose challenges for certain experimental designs.

Future Directions

There are several future directions for research on 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea. One area of interest is the potential use of this compound in the treatment of drug addiction and other substance use disorders. Another area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea involves the condensation of 1-benzylpiperazine, 3-pyridinecarboxaldehyde, and cyclohexylisocyanate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea have been extensively studied in preclinical models. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological disorders.

properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c31-25(28-23-11-5-2-6-12-23)27-19-24(22-10-7-13-26-18-22)30-16-14-29(15-17-30)20-21-8-3-1-4-9-21/h1,3-4,7-10,13,18,23-24H,2,5-6,11-12,14-17,19-20H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUOQMPONHUFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.